molecular formula C12H15NO2 B12437411 2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid

2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid

Cat. No.: B12437411
M. Wt: 205.25 g/mol
InChI Key: BATKNSRXBJINMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid is a compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . This compound is structurally characterized by an indane moiety attached to an amino acid backbone, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid typically involves the condensation of 2,3-dihydro-1H-indene-5-carboxaldehyde with glycine, followed by hydrogenation and crystallization . The reaction conditions often include the use of stoichiometric amounts of azobisisobutyronitrile (AIBN) and hypophosphorous acid (H3PO2) under reflux in 1-propanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indanone derivatives, while reduction can produce more saturated indane compounds .

Scientific Research Applications

2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit discoidin domain receptor 1 (DDR1), a kinase involved in cell adhesion and migration. This inhibition can disrupt signaling pathways, leading to reduced cancer cell proliferation and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid is unique due to its specific combination of an indane moiety with an amino acid backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid

InChI

InChI=1S/C12H15NO2/c13-11(12(14)15)7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11H,1-3,7,13H2,(H,14,15)

InChI Key

BATKNSRXBJINMN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC(C(=O)O)N

Origin of Product

United States

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